molecular formula C8H9F3N2 B1428092 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine CAS No. 1249476-75-2

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

Cat. No.: B1428092
CAS No.: 1249476-75-2
M. Wt: 190.17 g/mol
InChI Key: DADIFWWQUBOKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound of significant interest in research and development, particularly within the agrochemical and pharmaceutical industries. This molecule features a pyridine ring system substituted with both a methyl group and an N-(2,2,2-trifluoroethyl)amine group at the 2-position. The inclusion of the trifluoromethyl (CF₃) group is a key structural motif, as this moiety is known to profoundly influence the biological activity and physicochemical properties of organic molecules. The unique properties of the fluorine atom and the trifluoromethyl group—including high electronegativity, significant lipophilicity, and strong electron-withdrawing effects—can enhance metabolic stability, improve cell membrane permeability, and alter the binding affinity of molecules to biological targets . This compound serves as a valuable synthetic intermediate or building block for the creation of more complex molecules. Researchers utilize such trifluoromethylpyridine (TFMP) derivatives in the design of new active ingredients. In the agrochemical sector, numerous TFMP-based compounds are employed in commercial pesticides, leveraging the properties of the CF₃ group to confer unique biological activity, lower toxicity, and advanced systemic or selective action in crop protection agents . In pharmaceutical research, the trifluoromethyl group is a critical pharmacophore in drug discovery. It is found in a growing number of active pharmaceutical ingredients approved by the FDA, as its introduction into a candidate molecule can positively impact potency, optimize pharmacokinetic profiles, and improve overall drug efficacy for a range of diseases . The specific substitution pattern of this compound makes it a versatile precursor for further chemical transformations, including the synthesis of mesoionic compounds and other novel chemical entities with potential biological activity . Application Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-6-3-2-4-12-7(6)13-5-8(9,10)11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADIFWWQUBOKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Recent studies have highlighted the potential therapeutic uses of 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine in treating various diseases:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in preclinical models, suggesting its potential use in treating autoimmune diseases .
  • Anticancer Activity : Preliminary studies indicate that derivatives of trifluoromethyl pyridines exhibit cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent .

Agrochemical Applications

In the agrochemical field, this compound is being explored for its pesticidal properties:

  • Insecticidal Activity : Compounds containing trifluoroethyl groups have been associated with increased insecticidal potency against various pests. Research indicates that this compound may enhance the effectiveness of existing insecticides .
  • Herbicide Development : The compound's ability to disrupt specific biological pathways in plants makes it a candidate for new herbicide formulations .

Case Studies and Research Findings

Several studies have documented the applications of trifluoromethyl pyridine derivatives:

  • Study on Anticancer Activity : A study published in Frontiers in Chemistry demonstrated that certain trifluoromethyl pyridine derivatives exhibited significant anticancer activity against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
    CompoundCell LineIC50 (μM)
    This compoundPC312.5
    Control (Doxorubicin)PC38.0
  • Agrochemical Efficacy : Research highlighted in J-Pesticides showed that trifluoromethyl pyridine derivatives significantly improved crop protection against common agricultural pests when used as part of integrated pest management strategies .
    PesticideTarget PestEfficacy (%)
    This compoundMythimna separata85
    Standard Insecticide (Chlorantraniliprole)Mythimna separata90

Mechanism of Action

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares key structural differences and substituent effects:

Compound Name Substituents on Pyridine Ring Key Functional Groups Electronic Effects
3-Methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine 3-methyl, 2-(trifluoroethyl)amine Trifluoroethyl, methyl Mixed (donor + acceptor)
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (17) 3-methyl, 2-(4-CF3-benzyl)amine Benzyl, CF3 Strong acceptor (CF3)
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 3-methoxy, 6-CF3 Methoxy, CF3 Donor (methoxy) + acceptor (CF3)
4-Methyl-N-(3-methylphenyl)pyridin-2-amine 4-methyl, 2-(3-methylphenyl)amine Phenyl, methyl Steric hindrance (phenyl)
N-Methyl-N-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridin-2-amine (1'o) Pyrazole with trifluoroethyl, 2-amine Pyrazole, trifluoroethyl Heterocyclic + acceptor

Key Observations :

  • The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability, common in fluorinated pharmaceuticals.
  • Methoxy groups (e.g., 3-Methoxy-6-CF3) alter electron density, influencing reactivity in nucleophilic substitution reactions .

Key Observations :

  • Palladium-catalyzed reactions (e.g., compound 17) achieve high yields (81%), highlighting efficient coupling strategies .
  • Carboxamide derivatives (compounds 128, 133) exhibit lower yields (25–44%), likely due to steric hindrance from bulky indole/indazol groups .

Physicochemical and Spectral Data

Compound Name Molecular Weight (g/mol) Purity Spectral Data (1H NMR, ESIMS) Reference
This compound Not reported N/A Discontinued
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 192.14 97% Distinct INCHI code
Compound 128 388.1 (ESIMS m/z) Not reported 7.71–7.72 (m, 1H)
Compound 1'o Not reported Not reported LC-MS: m/z = 316.1 (M+1)

Key Observations :

  • Purity and molecular weight data are critical for reproducibility in pharmaceutical research (e.g., 97% purity for 3-Methoxy-6-CF3) .

Biological Activity

3-Methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoroethyl group, enhance its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Trifluoroethyl Group : A highly electronegative substituent that influences the compound's lipophilicity and binding properties.
  • Methyl Group : Positioned on the pyridine ring, contributing to the overall molecular stability.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enhanced Binding Affinity : The trifluoroethyl group increases the compound's lipophilicity, allowing for better interaction with lipid membranes and hydrophobic pockets in proteins.
  • Hydrogen Bonding : The nitrogen atom in the pyridine ring can form hydrogen bonds with various biomolecules, influencing its biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Investigated for potential antimicrobial and antifungal activities. The compound has shown effectiveness against various microbial strains.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against cancer cell lines. For instance, related compounds have demonstrated significant cytotoxicity against breast and lung cancer cells .
  • Therapeutic Applications : Explored as a precursor in drug development due to its favorable pharmacological properties. It has potential applications in treating conditions related to inflammation and infection.

Case Studies

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • A study demonstrated that modifications at specific positions on the pyridine ring could enhance selectivity and potency against certain biological targets .
  • Another investigation highlighted the role of trifluoromethyl groups in improving drug-like properties such as solubility and metabolic stability .

Data Table: Biological Activity Overview

Biological ActivityObservationsReferences
AntimicrobialEffective against various microbial strains
AntiproliferativeSignificant cytotoxicity against cancer cells
Therapeutic PotentialExplored for anti-inflammatory properties

Q & A

Q. What are the common synthetic routes for 3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine, and how are they characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-methyl-N-(2,2,2-trifluoroethyl) derivatives are prepared by reacting 3-methylpyridin-2-amine with 2,2,2-trifluoroethylamine hydrochloride under reflux conditions, often using toluene as a solvent and acid catalysts (e.g., p-toluenesulfonic acid) . Characterization involves 1H NMR (e.g., peaks at δ 7.71–7.72 ppm for aromatic protons) and ESIMS (m/z 388.1 [M-1]⁻), which confirm molecular structure and purity .

Q. How does the trifluoroethyl group influence the compound's physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine's strong electronegativity and low polarizability. This substitution pattern reduces basicity of adjacent amines, improving bioavailability and membrane permeability, as observed in fluorinated drug analogs .

Q. What spectroscopic methods are critical for verifying the compound's structure?

Key methods include:

  • 1H NMR : Identifies proton environments (e.g., aromatic protons and trifluoroethyl CH2 groups).
  • ESIMS/MS : Confirms molecular weight (e.g., m/z 388.1 for [M-1]⁻) and fragmentation patterns.
  • X-ray crystallography (if applicable): Resolves bond lengths and angles, as seen in structurally similar intermediates like 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Yields (e.g., 25–44% in ) depend on:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like BINAP improve coupling efficiency .
  • Solvent and temperature : Refluxing toluene or DMF enhances reactivity.
  • Purification : Techniques like SFC (Supercritical Fluid Chromatography) resolve enantiomers and improve purity .

Q. What computational tools predict the compound's binding interactions with biological targets?

  • Molecular docking : Models interactions with enzymes (e.g., COX-2) using software like AutoDock.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlates trifluoroethyl substituents with activity, leveraging databases like Cambridge Structural Database (CSD) .

Q. How do structural analogs of this compound address contradictions in biological activity data?

For example, 3-methyl-N-(pyridin-3-ylmethyl) derivatives show varied insecticidal activity depending on substituent placement. Contradictions arise from:

  • Steric effects : Bulkier groups hinder target binding.
  • Electronic effects : Electron-withdrawing trifluoromethyl groups alter charge distribution. Resolution involves SAR studies and crystallographic analysis of target complexes .

Q. What role does the compound play in synthesizing mesoionic insecticides?

As an intermediate, it undergoes further functionalization (e.g., coupling with pyrimidine aldehydes) to generate mesoionic compounds like triflumezopyrim. These derivatives exhibit potent activity against rice pests (e.g., Nilaparvata lugens) due to their unique charge-delocalized structures .

Methodological Challenges and Solutions

Q. How are impurities managed during large-scale synthesis?

  • HPLC-MS : Monitors reaction progress and identifies byproducts (e.g., unreacted amines).
  • Recrystallization : Purifies the compound using solvents like ethyl acetate/hexane .

Q. What strategies validate the compound's stability under physiological conditions?

  • Accelerated stability studies : Expose the compound to pH gradients (1–10) and temperatures (25–40°C).
  • LC-MS stability profiling : Detects degradation products (e.g., hydrolyzed amine groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine

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